Calciumhydrogenphosphat

Übersicht

Beschreibung

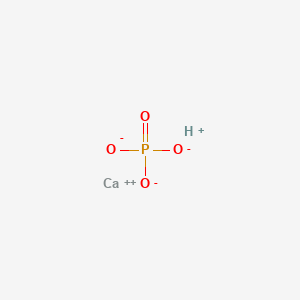

Calciumphosphat, dibasisch, auch bekannt als Dibasisches Calciumphosphat oder Calciummonohydrogenphosphat, ist ein Calciumsalz der Phosphorsäure mit der chemischen Formel CaHPO₄. Es kommt häufig in sowohl wasserfreier als auch in Dihydratform vor. Diese Verbindung wird in verschiedenen Industrien wie Lebensmittel, Pharmazeutika und Landwirtschaft aufgrund ihrer hervorragenden Fließfähigkeit, Komprimierbarkeit und ihres Nährwerts weit verbreitet eingesetzt .

Wissenschaftliche Forschungsanwendungen

Calcium phosphate, dibasic, has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and as a buffering agent.

Biology: Serves as a source of calcium and phosphate ions in biological studies.

Industry: Employed as a food additive, polishing agent in toothpaste, and as a biomaterial in bone grafts and dental cements

Wirkmechanismus

Target of Action

Calcium hydrogen phosphate, also known as calcium phosphate dihydrate, primarily targets calcium and phosphate ions in the body . These ions play a crucial role in various biological processes, including bone mineralization and teeth remineralization .

Mode of Action

The phosphate ions in calcium hydrogen phosphate likely react with hydrochloric acid in the stomach to neutralize the pH . In systemic circulation, calcium phosphate provides a source of calcium and phosphate ions to support remineralization of the teeth and bone homeostasis . The increase in plasma calcium reduces calcium flux from osteocyte activity by reducing the secretion of parathyroid hormone (PTH) . Calcium does this by stimulating a G-protein coupled calcium receptor on the surface of parathyroid cells .

Biochemical Pathways

Calcium hydrogen phosphate is critical in cluster-based precipitation in the near-neutral pH regime, such as in biomineralization . This process involves the association of calcium and phosphate ions, which is a fundamental step toward nucleation . The association of these ions leads to the formation of clusters, which are precursors to crystalline phases .

Pharmacokinetics

It is known that the compound reacts with acid in the stomach, raising the ph . As a supplement, it provides a source of calcium and phosphate, both of which are important ions in bone homeostasis .

Result of Action

The interaction of calcium hydrogen phosphate with its targets results in an increase in bone mineral density . This is due to the reduction in calcium flux, which increases the amount of calcium deposited in bone . Additionally, the compound supports the remineralization of teeth .

Action Environment

The action of calcium hydrogen phosphate is influenced by environmental factors such as pH. For instance, the association of calcium and phosphate ions becomes negligible below pH 9.0 . Instead, calcium hydrogen phosphate dominates the aqueous calcium phosphate speciation between pH 6–10 . This suggests that the compound’s action, efficacy, and stability can be affected by the pH of the environment .

Biochemische Analyse

Biochemical Properties

Calcium hydrogen phosphate plays a significant role in biochemical reactions, particularly in the formation and maintenance of bones and teeth. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of parathyroid hormone (PTH) and vitamin D, which are essential for calcium and phosphate homeostasis . Calcium hydrogen phosphate also interacts with proteins such as osteocalcin and osteopontin, which are involved in bone mineralization . These interactions are crucial for maintaining the structural integrity of bones and teeth.

Cellular Effects

Calcium hydrogen phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in the regulation of intracellular calcium levels, which are critical for muscle contraction, neurotransmitter release, and other cellular functions . Additionally, calcium hydrogen phosphate affects gene expression by modulating the activity of transcription factors involved in bone formation and remodeling . It also impacts cellular metabolism by participating in the synthesis of adenosine triphosphate (ATP), which is essential for energy production .

Molecular Mechanism

At the molecular level, calcium hydrogen phosphate exerts its effects through various mechanisms. It binds to specific receptors on the cell surface, triggering intracellular signaling cascades that regulate calcium and phosphate homeostasis . This compound also influences enzyme activity by acting as a cofactor or inhibitor. For example, it can inhibit the activity of certain phosphatases, which are enzymes that remove phosphate groups from proteins . Additionally, calcium hydrogen phosphate can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of calcium hydrogen phosphate can change over time. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that calcium hydrogen phosphate can influence cellular function by altering gene expression and enzyme activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to calcium hydrogen phosphate can lead to changes in bone density and mineralization .

Dosage Effects in Animal Models

The effects of calcium hydrogen phosphate vary with different dosages in animal models. At low doses, it can promote bone growth and mineralization without causing adverse effects . At high doses, calcium hydrogen phosphate can lead to hypercalcemia, which is characterized by elevated calcium levels in the blood . This condition can cause various symptoms, including muscle weakness, fatigue, and kidney stones . Therefore, it is essential to carefully monitor the dosage of calcium hydrogen phosphate in animal studies to avoid toxicity.

Metabolic Pathways

Calcium hydrogen phosphate is involved in several metabolic pathways, including those related to bone formation and energy production. It interacts with enzymes such as alkaline phosphatase, which is involved in the hydrolysis of phosphate esters . This compound also participates in the synthesis of ATP, which is essential for cellular energy metabolism . Additionally, calcium hydrogen phosphate can influence metabolic flux by regulating the activity of key enzymes in the tricarboxylic acid (TCA) cycle .

Transport and Distribution

Within cells and tissues, calcium hydrogen phosphate is transported and distributed through various mechanisms. It can be transported across cell membranes by specific transporters, such as the sodium-phosphate cotransporter . Once inside the cell, calcium hydrogen phosphate can bind to proteins and other biomolecules, influencing its localization and accumulation . This compound is also distributed to different tissues, including bones, teeth, and soft tissues, where it plays a crucial role in maintaining structural integrity .

Subcellular Localization

Calcium hydrogen phosphate is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria . Its subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific organelles . For example, calcium hydrogen phosphate can be transported to the mitochondria, where it participates in the formation of calcium phosphate complexes that are essential for energy production . Additionally, this compound can be localized to the endoplasmic reticulum, where it plays a role in calcium storage and release .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Calciumphosphat, dibasisch, kann durch Neutralisation von Calciumhydroxid mit Phosphorsäure synthetisiert werden. Die Reaktion verläuft typischerweise wie folgt:

[ \text{Ca(OH)}2 + \text{H}_3\text{PO}_4 \rightarrow \text{CaHPO}_4 + 2\text{H}_2\text{O} ]

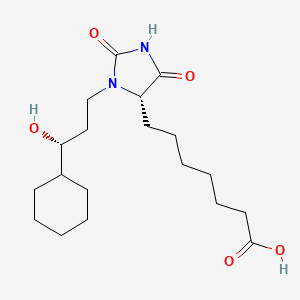

Bei Temperaturen um 60°C fällt die wasserfreie Form aus {_svg_2}. Ein weiteres Verfahren beinhaltet die Behandlung von Calciumchlorid mit Dinatriumhydrogenphosphat:

[ \text{CaCl}2 + (\text{NH}_4)_2\text{HPO}_4 \rightarrow \text{CaHPO}_4 \cdot 2\text{H}_2\text{O} + 2\text{NH}_4\text{Cl} ]

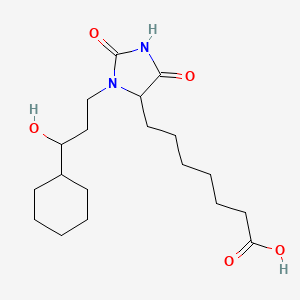

Die Dihydratform wird dann auf etwa 65-70°C erhitzt, um wasserfreies Calciumphosphat, dibasisch, zu bilden {_svg_3}.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Calciumphosphat, dibasisch, unter Verwendung kontinuierlicher Verfahren hergestellt. Ein solches Verfahren beinhaltet die Reaktion von Calciumchlorid mit Ammoniumphosphat, gefolgt von der Erwärmung der resultierenden Aufschlämmung, um die wasserfreie Form zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

Calciumphosphat, dibasisch, unterliegt verschiedenen chemischen Reaktionen, darunter:

Neutralisation: Reagiert mit Säuren unter Bildung entsprechender Calciumsalze und Phosphorsäure.

Hydrolyse: In Gegenwart von Wasser kann es hydrolysieren, um Calciumionen und Phosphationen zu bilden.

Fällung: Bildet Niederschläge, wenn es mit Lösungen reagiert, die Calcium- oder Phosphationen enthalten.

Häufige Reagenzien und Bedingungen

Säuren: Salzsäure, Salpetersäure und Schwefelsäure werden häufig verwendet, um mit Calciumphosphat, dibasisch, zu reagieren.

Basen: Calciumhydroxid und Natriumhydroxid können verwendet werden, um Phosphorsäure zu neutralisieren, um Calciumphosphat, dibasisch, zu bilden.

Hauptsächlich gebildete Produkte

Calciumsalze: Wie Calciumchlorid und Calciumnitrat.

Phosphorsäure: Bildet sich während Neutralisationsreaktionen.

Wissenschaftliche Forschungsanwendungen

Calciumphosphat, dibasisch, hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Puffer verwendet.

Biologie: Dient als Quelle für Calcium- und Phosphationen in biologischen Studien.

Industrie: Wird als Lebensmittelzusatzstoff, Poliermittel in Zahnpasta und als Biomaterial in Knochentransplantaten und Zahnzementen eingesetzt

Wirkmechanismus

Calciumphosphat, dibasisch, entfaltet seine Wirkungen hauptsächlich durch die Freisetzung von Calcium- und Phosphationen. Im Magen reagiert es mit Salzsäure, um den pH-Wert zu neutralisieren. In Zahnpasta liefert es Calcium- und Phosphationen, um die Remineralisierung der Zähne zu unterstützen. Im systemischen Kreislauf unterstützt es die Knochenhomöostase, indem es essentielle Ionen für die Knochenbildung und -erhaltung liefert .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium phosphate, dibasic, undergoes various chemical reactions, including:

Neutralization: Reacts with acids to form corresponding calcium salts and phosphoric acid.

Hydrolysis: In the presence of water, it can hydrolyze to form calcium ions and phosphate ions.

Precipitation: Forms precipitates when reacted with solutions containing calcium or phosphate ions.

Common Reagents and Conditions

Acids: Hydrochloric acid, nitric acid, and sulfuric acid are commonly used to react with calcium phosphate, dibasic.

Bases: Calcium hydroxide and sodium hydroxide can be used to neutralize phosphoric acid to form calcium phosphate, dibasic.

Major Products Formed

Calcium salts: Such as calcium chloride and calcium nitrate.

Phosphoric acid: Formed during neutralization reactions.

Vergleich Mit ähnlichen Verbindungen

Calciumphosphat, dibasisch, kann mit anderen Calciumphosphaten verglichen werden, wie zum Beispiel:

Monocalciumphosphat: Ca(H₂PO₄)₂

Tricalciumphosphat: Ca₃(PO₄)₂

Hydroxylapatit: Ca₅(PO₄)₃(OH)

Einzigartigkeit

Eigenschaften

CAS-Nummer |

7757-93-9 |

|---|---|

Molekularformel |

CaH3O4P |

Molekulargewicht |

138.07 g/mol |

IUPAC-Name |

calcium;hydrogen phosphate |

InChI |

InChI=1S/Ca.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4) |

InChI-Schlüssel |

UUVBYOGFRMMMQL-UHFFFAOYSA-N |

Verunreinigungen |

Dicalcium phosphate, phosphoric acid. |

SMILES |

OP(=O)([O-])[O-].[Ca+2] |

Kanonische SMILES |

OP(=O)(O)O.[Ca] |

Aussehen |

Solid powder |

Color/Form |

Triclinic crystals White crystalline powde |

Dichte |

2.89 Monoclinic crystals; density: 2.31 /Calcium hydrogen phosphate dihydrate, brushite/ |

Key on ui other cas no. |

7757-93-9 |

Physikalische Beschreibung |

Other Solid; Pellets or Large Crystals; Dry Powder; Dry Powder, Pellets or Large Crystals White crystals or granules, granular powder or powder Solid; Practically insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

10103-46-5 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Sparingly soluble in water. Insoluble in ethanol Solubility: cold water 0.0316 g/100 cc @ 38 °C; hot water 0.075 g/100 cc @ 100 °C /Calcium hydrogen phosphate dihydrate/ Practically insol in water, alc Sol in dil hydrochloric, nitric & acetic acids |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

anhydrous dibasic calcium phosphate calcium hydrogen phosphate calcium phosphate (CaHPO4) calcium phosphate, dibasic, anhydrous dibasic calcium phosphate, anhydrous monetite |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5s)-2-{[(1s)-1-(2-Fluorophenyl)ethyl]amino}-5-Methyl-5-(Trifluoromethyl)-1,3-Thiazol-4(5h)-One](/img/structure/B1668144.png)

![4-Hydroxy-3,3-dimethyl-2H-benzo[g]indole-2,5(3H)-dione](/img/structure/B1668148.png)

![methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B1668155.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride](/img/structure/B1668156.png)

![5-(4-Ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-hydroxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668161.png)

![(4S)-5-(4-ethoxycarbonylpiperazin-1-yl)-4-[[4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy-7-methylquinoline-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B1668164.png)